molecular formula C11H20O5 B11958351 Diethyl ethyl(methoxymethyl)propanedioate CAS No. 38348-55-9

Diethyl ethyl(methoxymethyl)propanedioate

Cat. No.: B11958351
CAS No.: 38348-55-9
M. Wt: 232.27 g/mol
InChI Key: BISQXVSECVJNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ethyl(methoxymethyl)propanedioate is an organic compound that belongs to the class of esters. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl and methoxymethyl groups. This compound is known for its versatility in organic synthesis and is used as a building block in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethyl(methoxymethyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(methoxymethyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Decarboxylation: Heating with aqueous HCl.

    Alkylation: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium ethoxide).

Major Products Formed

    Hydrolysis: Carboxylic acids.

    Decarboxylation: Substituted monocarboxylic acids.

    Alkylation: Dialkylated malonic esters.

Mechanism of Action

The mechanism of action of diethyl ethyl(methoxymethyl)propanedioate involves its conversion to reactive intermediates, such as enolate ions, which can undergo various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in pharmaceutical synthesis, the compound may act as a precursor to active drug molecules that interact with biological targets such as enzymes and receptors .

Biological Activity

Diethyl ethyl(methoxymethyl)propanedioate, a diester with the molecular formula C₁₁H₂₀O₅, has garnered attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features two ethyl groups and a methoxymethyl substituent on a propanedioic acid backbone. This configuration not only enhances its reactivity but also suggests potential applications in various biological systems. The molecular weight of this compound is approximately 232.27 g/mol, and its unique methoxymethyl group may influence its interactions within biological systems, potentially affecting its pharmacological profiles.

Synthesis Methods

Several synthetic routes have been established for the production of this compound. These methods typically involve the reaction of propanedioic acid derivatives with ethyl alcohol and methanol under specific catalytic conditions. The yields and purities of the synthesized compounds can vary significantly based on the reaction conditions employed.

Common Synthesis Methods:

  • Esterification: Reaction of propanedioic acid with ethyl alcohol and methanol.
  • Transesterification: Utilizing existing esters to introduce the methoxymethyl group.

Biological Activity

Research into the biological activity of this compound has revealed several promising avenues:

  • Antimicrobial Activity: Preliminary studies indicate that compounds with similar diester structures exhibit antimicrobial properties. While specific data on this compound is limited, structural analogs have shown efficacy against various bacterial strains .
  • Antiviral Properties: Similar compounds have demonstrated antiviral activity, particularly against viruses such as Tobacco Mosaic Virus (TMV). The potential for this compound to exhibit similar effects warrants further investigation .
  • Cytotoxicity: In vitro studies are essential to assess the cytotoxic effects of this compound on cancer cell lines. Initial findings suggest that structural modifications can enhance or diminish cytotoxic activity, indicating a structure-activity relationship that should be explored .

Comparative Analysis

To contextualize this compound's biological activity, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
Diethyl malonateC₇H₁₄O₄Lacks methoxymethyl groupModerate antimicrobial activity
Diethyl succinateC₈H₁₄O₄Contains two ethyl groupsLimited antibacterial properties
Diethyl 2-(methoxycarbonyl)-3-methylbutanoateC₉H₁₈O₄Similar methoxy groupExhibits moderate cytotoxicity

This compound stands out due to its unique methoxymethyl substituent, which may enhance its reactivity and biological activity compared to these structurally analogous compounds.

Case Studies and Research Findings

  • Antimicrobial Study: A comparative study involving diesters indicated that those with longer carbon chains exhibited enhanced antimicrobial properties. Future studies should focus on this compound to evaluate its potential in this area.
  • Cytotoxicity Assessment: Research conducted on structurally related compounds highlighted significant cytotoxic effects against B-16 melanoma cells, suggesting that this compound may also possess similar properties worth investigating further .
  • Pharmacological Applications: Given its structural characteristics, there is potential for this compound in drug formulation, particularly in developing new antimicrobial or antiviral agents.

Properties

CAS No.

38348-55-9

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

diethyl 2-ethyl-2-(methoxymethyl)propanedioate

InChI

InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3

InChI Key

BISQXVSECVJNHH-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.